4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol
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Overview
Description
4-[3-[tert-Butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol is a complex organic compound that features a tert-butyl(dimethyl)silyl group and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol typically involves multiple steps starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The reaction conditions often include the use of methylene chloride as a solvent and maintaining the reaction mixture at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can influence the compound’s reactivity and stability, while the cyclopenta[a]phenanthrene core can interact with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-methylphenyl)propanoate
- **L-Serine, N,O-bis(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester
Uniqueness
4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol is unique due to its specific structure, which combines a tert-butyl(dimethyl)silyl group with a cyclopenta[a]phenanthrene core. This combination imparts unique chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C30H52O2Si |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C30H52O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11-12,21,23,25-27,31H,9-10,13-20H2,1-8H3 |
InChI Key |
UCVRDHODXFXHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
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